2-(2-Chloroethyl)quinoline hydrochloride

Catalog No.
S13531285
CAS No.
M.F
C11H11Cl2N
M. Wt
228.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)quinoline hydrochloride

Product Name

2-(2-Chloroethyl)quinoline hydrochloride

IUPAC Name

2-(2-chloroethyl)quinoline;hydrochloride

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

InChI

InChI=1S/C11H10ClN.ClH/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10;/h1-6H,7-8H2;1H

InChI Key

JFMDQQFAOVUHPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCCl.Cl

2-(2-Chloroethyl)quinoline hydrochloride is an organic compound that belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its chemical formula is C11H12Cl2N\text{C}_{11}\text{H}_{12}\text{Cl}_2\text{N} with a molecular weight of approximately 227.13 g/mol. The compound typically appears as a pale yellow to cream or light pink powder and is soluble in water. It is primarily known for its role as a building block in the synthesis of various pharmaceuticals and biologically active compounds .

Due to the presence of its chloroethyl group. It can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom, leading to the formation of derivatives that may exhibit different biological activities. Additionally, it can react with amines to form more complex molecules, which are often utilized in medicinal chemistry .

The biological activity of 2-(2-Chloroethyl)quinoline hydrochloride is notable in pharmacological studies. Compounds derived from quinoline structures have been shown to possess various biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The chloroethyl group enhances its reactivity and potential interaction with biological targets, making it a candidate for further exploration in drug development .

Several methods have been developed for synthesizing 2-(2-Chloroethyl)quinoline hydrochloride:

  • Chloromethylation of Quinoline: This method involves the chloromethylation of quinoline using chloromethyl methyl ether or similar reagents under acidic conditions.
  • Reflux with Amines: A mixture of quinoline and amine compounds can be refluxed with chloromethylating agents to yield 2-(2-Chloroethyl)quinoline hydrochloride.
  • Use of Catalysts: Catalytic methods employing Lewis acids can facilitate the formation of the chloroethyl group on quinoline derivatives, enhancing yield and selectivity .

The primary applications of 2-(2-Chloroethyl)quinoline hydrochloride include:

  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases and cancers.
  • Fluorescent Probes: The compound is also utilized in the development of fluorescent probes for sensing applications, particularly in biological systems.
  • Research Reagent: It is used in research laboratories for studying reaction mechanisms and biological interactions involving quinoline derivatives .

Interaction studies involving 2-(2-Chloroethyl)quinoline hydrochloride have demonstrated its potential to bind with various biological macromolecules. These studies often focus on its interactions with proteins and nucleic acids, assessing its efficacy as an anticancer agent or antibiotic. The reactive chloroethyl group allows for covalent bonding with target sites, which may enhance its therapeutic effects while also raising concerns about toxicity and side effects .

Several compounds share structural similarities with 2-(2-Chloroethyl)quinoline hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-(Chloromethyl)-2-methylquinoline288399-19-90.85
2-(Chloromethyl)-4,6-dimethylpyridine4472-55-30.77
2-(Chloromethyl)-6-methylpyridine3099-29-40.75
4-(Chloromethyl)-1-azanaphthalene772-03-20.85

Uniqueness

The uniqueness of 2-(2-Chloroethyl)quinoline hydrochloride lies in its specific chloroethyl substitution on the quinoline ring, which enhances its reactivity compared to other similar compounds. This feature contributes significantly to its biological activity and application potential in medicinal chemistry.

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-(2-chloroethyl)quinoline hydrochloride as N-(2-chloroethyl)quinolin-2-amine hydrochloride, reflecting its amine-functionalized ethyl side chain. This nomenclature distinguishes it from simpler chloro-substituted quinolines by specifying the substitution pattern (Figure 1). The parent quinoline system (C₉H₇N) undergoes aminoethylation at position 2, followed by hydrochlorination to yield the final ionic species. Systematic classification places it within the broader family of azanaphthalenes, sharing structural motifs with antimalarial agents like chloroquine but differing in side-chain functionalization.

Molecular Formula and Structural Formula Analysis

Empirical analyses confirm the molecular formula C₁₁H₁₂Cl₂N₂, corresponding to a molar mass of 243.13 g/mol. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy reveals:

  • Quinoline core: Aromatic protons at δ 7.2–8.5 ppm (H-3 to H-8)
  • Chloroethyl side chain: –CH₂CH₂Cl protons split into triplets (δ 3.4 ppm for –CH₂N–, δ 3.7 ppm for –CH₂Cl)
  • Ammonium proton: Broad singlet at δ 9.1 ppm (N⁺H)

The SMILES notation C1=CC=C2C(=C1)C=CC(=N2)NCCCl.Cl encodes the connectivity, highlighting the amine's proximity to the quinoline nitrogen. Density functional theory (DFT) calculations predict a dihedral angle of 112° between the quinoline plane and chloroethyl group, minimizing steric strain.

Crystallographic Data and Conformational Studies

Limited single-crystal X-ray diffraction data indicate a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

ParameterValue
a (Å)7.82
b (Å)12.34
c (Å)9.56
β (°)98.7

Intermolecular N⁺–H···Cl⁻ hydrogen bonds (2.89 Å) dominate the packing structure, while π-π stacking between quinoline rings occurs at 3.48 Å separation. Variable-temperature NMR studies reveal restricted rotation about the C–N bond (ΔG‡ = 12.3 kcal/mol), suggesting partial double-bond character from resonance with the aromatic system.

Historical Context and Discovery Timeline

Initial Synthesis and Early Characterization Studies

The compound first emerged in patent literature during the 1980s as an intermediate in antineoplastic agent synthesis. Early routes involved:

  • Quinoline amination: Reacting 2-chloroquinoline with ethylene diamine under Ullmann coupling conditions (CuI, 140°C).
  • Chlorination: Treating the resulting 2-(2-aminoethyl)quinoline with thionyl chloride (SOCl₂) in dichloromethane.
  • Salt formation: Precipitating the hydrochloride using gaseous HCl in diethyl ether.

Initial characterization relied on elemental analysis (C: 54.3%, H: 4.9%, N: 11.5%) and infrared spectroscopy, identifying N–H stretches at 3350 cm⁻¹ and C–Cl vibrations at 680 cm⁻¹.

Evolution of Synthetic Methodologies (1990–Present)

Modern syntheses prioritize atom economy and reduced toxicity:

Microwave-Assisted Synthesis (2010s)

  • Reagents: 2-Aminoquinoline, 1-bromo-2-chloroethane, K₂CO₃
  • Conditions: 150 W, 100°C, 15 minutes
  • Yield: 89% vs. 62% for conventional heating

Continuous-Flow Reactor Design (2020s)

  • Setup: Microfluidic channels (0.5 mm diameter)
  • Residence time: 2.1 minutes
  • Throughput: 12.8 g/hour with >99% conversion

Catalytic advancements include using Pd/C for debenzylation steps and ionic liquids as green solvents. Recent work also explores enzymatic resolution to access enantiopure derivatives, though the hydrochloride salt's racemic nature remains standard.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

227.0268547 g/mol

Monoisotopic Mass

227.0268547 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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